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REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[CH:4][C:5](C#N)=[N:6][CH:7]=1.[CH3:10][Mg]Br.Cl.[C:14](=[O:17])(O)[O-].[Na+]>C(OCC)C.C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:14](=[O:17])[CH3:10])=[N:6][CH:7]=1 |f:3.4|
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Name
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Quantity
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10.7 g
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Type
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reactant
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Smiles
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ClC=1C=CC(=NC1)C#N
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Name
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Quantity
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65 mL
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Type
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solvent
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Smiles
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C(C)OCC
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Name
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Quantity
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35 mL
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Type
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reactant
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Smiles
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C[Mg]Br
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Name
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Quantity
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100 mL
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C([O-])(O)=O.[Na+]
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Name
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|
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Quantity
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50 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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35 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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-60 °C
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Type
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CUSTOM
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Details
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stirring at −60° C. for 45 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled until the internal temperature
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Type
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CUSTOM
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Details
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was −63° C
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Type
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WAIT
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Details
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The reaction mixture was then left
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Type
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TEMPERATURE
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Details
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was then warmed to room temperature
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Type
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DISSOLUTION
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Details
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to dissolve any precipitated material
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Type
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STIRRING
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Details
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the reaction mixture was stirred for 1 h
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Duration
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1 h
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Type
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STIRRING
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Details
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the reaction mixture was stirred for 4 h
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|
Duration
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4 h
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Type
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CUSTOM
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|
Details
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The phases were separated
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Type
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EXTRACTION
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Details
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the product extracted from the aqueous phase with DCM
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over sodium sulphate
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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|
Details
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The product was purified by flash column chromatography (eluent heptane:EtoAc gradient)
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Reaction Time |
45 min |
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Name
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|
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Type
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product
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Smiles
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ClC=1C=CC(=NC1)C(C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.9 g | |
| YIELD: PERCENTYIELD | 64% |
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Source
|
Open Reaction Database (ORD) |
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Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |